

4-Bromo-5-methylpyridin-2-amine chemical structure and synthesis

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Compound of Interest

Compound Name: 4-Bromo-5-methylpyridin-2-amine

Cat. No.: B1526950

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An In-depth Technical Guide to **4-Bromo-5-methylpyridin-2-amine**: Chemical Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, substituted pyridine derivatives are foundational scaffolds for the synthesis of a vast array of therapeutic agents. Among these, **4-Bromo-5-methylpyridin-2-amine** has emerged as a particularly valuable and versatile building block. Its strategic arrangement of a nucleophilic amino group, a reactive bromine atom, and an electron-donating methyl group on the pyridine ring offers a rich platform for molecular elaboration.^{[1][2]} This guide provides a comprehensive technical overview of **4-Bromo-5-methylpyridin-2-amine**, covering its chemical structure, a detailed, field-proven synthesis protocol, mechanistic insights, and its critical role in the development of biologically active molecules.

Core Molecular Data and Physicochemical Properties

4-Bromo-5-methylpyridin-2-amine, also known as 5-bromo-4-methylpyridin-2-amine, is a substituted pyridine with the chemical formula $C_6H_7BrN_2$.^[3] The presence of the bromine atom makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in constructing complex

molecular architectures.[4][5][6] The amino group, in turn, provides a site for nucleophilic reactions and can be a key pharmacophoric element for interaction with biological targets.[6][7]

Table 1: Physicochemical Properties of **4-Bromo-5-methylpyridin-2-amine**

Property	Value	Source(s)
IUPAC Name	5-bromo-4-methylpyridin-2-amine	[3]
CAS Number	98198-48-2	[3]
Molecular Formula	C ₆ H ₇ BrN ₂	[3]
Molecular Weight	187.04 g/mol	[3]
Appearance	Light yellow to brown solid/crystalline powder	[4][8]
Melting Point	148-151 °C	[8]
SMILES	<chem>CC1=CC(=NC=C1Br)N</chem>	[3]
InChIKey	JDNCMHOKWINDKI-UHFFFAOYSA-N	[3]

Synthesis of 4-Bromo-5-methylpyridin-2-amine

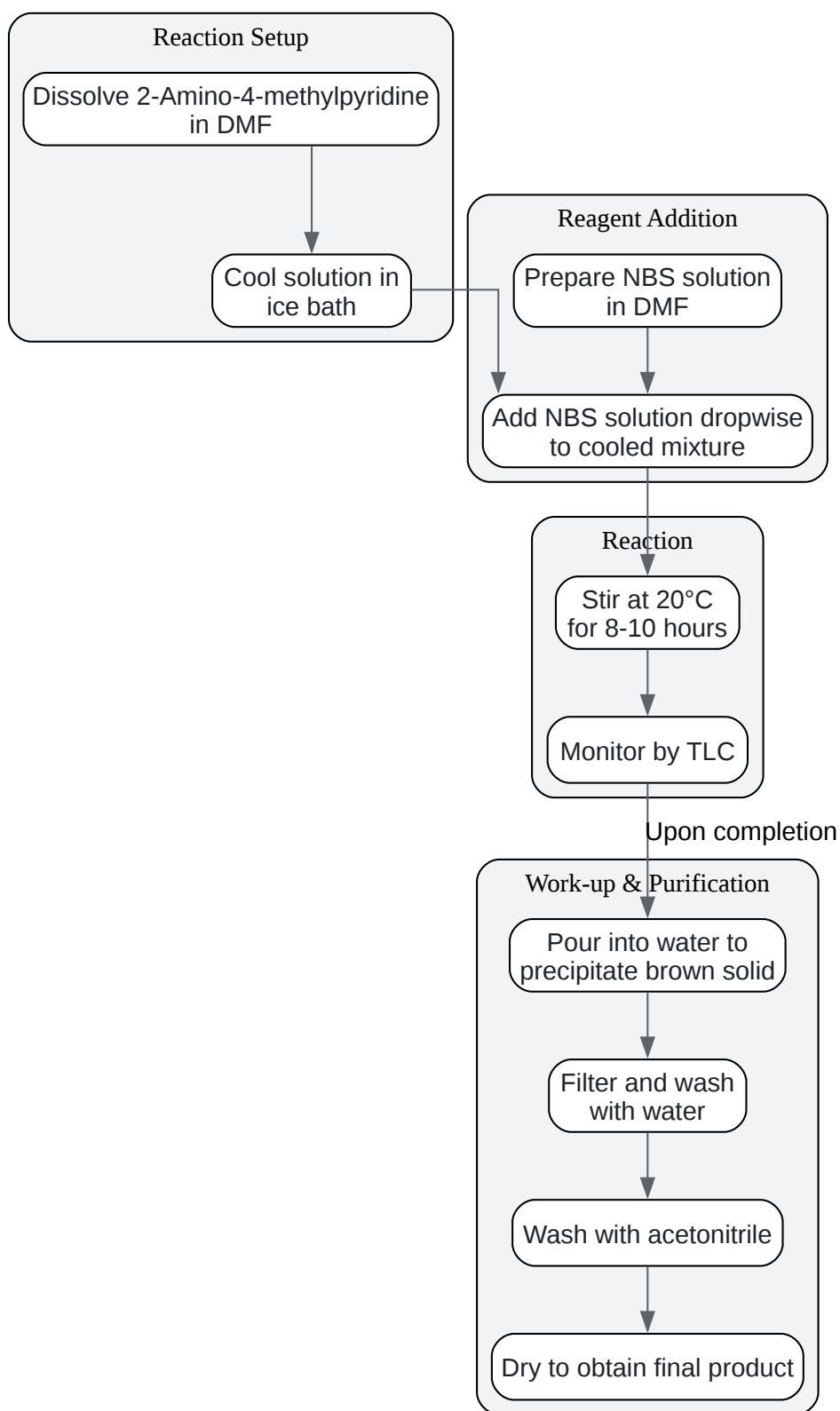
The most prevalent and scalable method for the synthesis of **4-Bromo-5-methylpyridin-2-amine** is the regioselective electrophilic bromination of 2-Amino-4-methylpyridine.[6][9] This method is favored for its high selectivity, good yield, and use of relatively mild reaction conditions, which are crucial for both laboratory-scale and industrial production.[4][9]

Causality Behind Experimental Choices:

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike harsher reagents like Br₂, NBS allows for a more controlled, selective bromination, minimizing the formation of common by-products such as the 3-bromo isomer or the 3,5-dibromo species.[4][9] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the dissolution of the starting material and the reagent.[5] Temperature control is paramount; conducting the

initial addition at low temperatures (ice bath) and then allowing the reaction to proceed at a controlled room temperature (20°C) prevents over-bromination and ensures the selective formation of the desired 5-bromo isomer.^{[4][9]}

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **4-Bromo-5-methylpyridin-2-amine**.

Detailed Step-by-Step Experimental Protocol

This protocol is based on a well-established method that ensures high selectivity and yield.^[5]
^[10]

Materials and Reagents:

- 2-Amino-4-methylpyridine
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Acetonitrile
- Deionized Water
- Ice

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter flask
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.^[5] Cool the resulting solution in an ice bath.

- **Addition of Brominating Agent:** In a separate flask, prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.^[5] Add this NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution through a dropping funnel, ensuring the temperature is maintained.^[9]
- **Reaction:** Once the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.^{[5][9]}
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.^{[5][9]}
- **Work-up:** Upon completion, pour the reaction mixture into water. This will cause a brown solid to precipitate.^{[4][5]}
- **Filtration and Washing:** Filter the precipitated solid using a Büchner funnel and wash it thoroughly with water.^{[4][5]}
- **Purification:** Further purify the dried brown solid by washing it with approximately 164 ml of acetonitrile to remove impurities.^{[4][5]}
- **Final Product:** Filter the solid again and dry it under vacuum to obtain the final product, **4-Bromo-5-methylpyridin-2-amine**. The expected yield is approximately 80% (42 g).^{[4][5]}

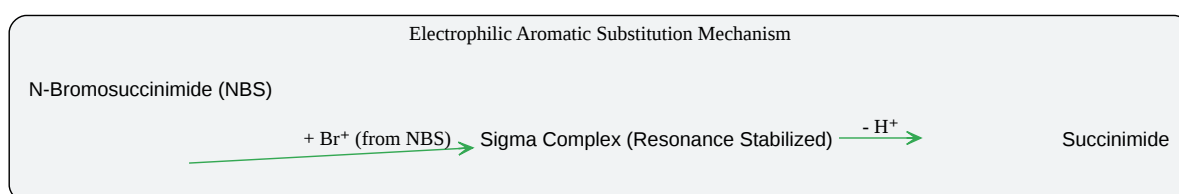
Mechanistic Rationale for Regioselectivity

The high regioselectivity of the bromination at the C-5 position is a direct consequence of the electronic effects of the substituents on the pyridine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

- **Amino Group (-NH₂):** This is a powerful electron-donating group (+M effect) that strongly activates the pyridine ring towards electrophilic attack. It increases the electron density, particularly at the ortho (C-3) and para (C-5) positions.^[7]
- **Methyl Group (-CH₃):** This is a weaker electron-donating group (+I effect) that also activates the ring.^[7]

The combined activating and directing effects of both groups make the C-3 and C-5 positions the most electron-rich and thus the most susceptible to electrophilic attack. However, the bromine atom is introduced selectively at the C-5 position. This is because the C-5 position is para to the strongly activating amino group and experiences less steric hindrance compared to the C-3 position, which is situated between the amino and methyl groups.[7] This combination of electronic activation and steric accessibility makes the C-5 position the preferred site for bromination.[4][7]

Reaction Mechanism Diagram



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Caption: Mechanism of electrophilic bromination of 2-Amino-4-methylpyridine.

Conclusion and Future Outlook

4-Bromo-5-methylpyridin-2-amine is a high-value intermediate whose importance in drug discovery and development cannot be overstated. Its synthesis via selective bromination of 2-Amino-4-methylpyridine is an efficient, scalable, and well-understood process. The dual functionality of the bromo and amino groups provides chemists with a versatile platform for generating molecular diversity, particularly through palladium-catalyzed cross-coupling reactions.[1][6] As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of **4-Bromo-5-methylpyridin-2-amine** as a key building block is set to expand, solidifying its role as a cornerstone of modern medicinal chemistry.

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